molecular formula C14H19NO3 B4768556 N-allyl-3,4-diethoxybenzamide

N-allyl-3,4-diethoxybenzamide

Cat. No.: B4768556
M. Wt: 249.30 g/mol
InChI Key: VXUDVTKHWUTFSB-UHFFFAOYSA-N
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Description

N-Allyl-3,4-dimethoxybenzamide (CAS: 73664-69-4) is a benzamide derivative with the molecular formula C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol . Its structure features a benzamide core substituted with methoxy groups at the 3- and 4-positions and an allyl group attached to the amide nitrogen. The compound is characterized by the SMILES string COC1=C(C=C(C=C1)C(=O)NCC=C)OC, reflecting its methoxy and allyl substituents .

This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, exemplified by its role in synthesizing peptidomimetics and bile acid receptor agonists . Its allyl group enables further functionalization, such as cyclization or cross-coupling reactions, making it valuable in organic synthesis.

Properties

IUPAC Name

3,4-diethoxy-N-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-4-9-15-14(16)11-7-8-12(17-5-2)13(10-11)18-6-3/h4,7-8,10H,1,5-6,9H2,2-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUDVTKHWUTFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCC=C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Findings:

Substituent Effects on Physicochemical Properties :

  • The methylenedioxy group in N-allyl-3,4-(methylenedioxy)benzamide forms a fused dioxole ring, increasing rigidity and lipophilicity compared to the dimethoxy derivative. This structural difference may enhance metabolic stability by reducing oxidative demethylation .
  • Halogenated analogs like etobenzanid exhibit higher molecular weights and hydrophobicity due to chlorine substituents, favoring membrane penetration in pesticidal applications .
  • The benzothiazole group in N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide introduces a heterocyclic amine, enabling interactions with biological targets such as enzymes or receptors .

Functional Group Reactivity: The allyl group in N-allyl-3,4-dimethoxybenzamide allows for diverse chemical modifications, including thiol-ene click chemistry or allylic oxidation, which are exploited in drug discovery . In contrast, caffeic acid’s 3,4-dihydroxy groups confer antioxidant activity via radical scavenging, a property absent in methoxy or ethoxy derivatives due to blocked phenolic hydroxyls .

Biological and Industrial Applications: Dimethoxybenzamides are intermediates in synthesizing bioactive molecules, as seen in the preparation of G-protein-coupled receptor agonists . Halogenated benzamides like etobenzanid are optimized for agrochemical use, leveraging their stability and toxicity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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